N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H11ClFN5O2 and its molecular weight is 383.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs) . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer . They are responsible for phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by fitting into the CDK2 active site through essential hydrogen bonding . This interaction inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and induction of apoptosis within cells .
Pharmacokinetics
These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability .
Result of Action
The result of the compound’s action is significant inhibition of cell growth and induction of apoptosis within cells . This is particularly relevant in the context of cancer treatment, where the aim is to halt the proliferation of cancer cells .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-2-1-3-14(8-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-4-6-13(20)7-5-11/h1-10H,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZIWZOBIPWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.